Ethyl 3-butanoyl-1H-indole-2-carboxylate
Description
Ethyl 3-butanoyl-1H-indole-2-carboxylate is a substituted indole derivative featuring a butanoyl (3-oxobutyl) group at position 3 and an ethyl ester moiety at position 2 of the indole core. The butanoyl group introduces an electron-withdrawing ketone functionality, which may enhance reactivity in nucleophilic substitution or cyclization reactions. This compound’s synthesis likely involves acylation of the indole core, as demonstrated in analogous procedures such as the reduction of ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates using triethylsilane and trifluoroacetic acid (TFA) .
Properties
CAS No. |
77069-11-5 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 3-butanoyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-7-12(17)13-10-8-5-6-9-11(10)16-14(13)15(18)19-4-2/h5-6,8-9,16H,3-4,7H2,1-2H3 |
InChI Key |
NVURGOSTFXSGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-butanoyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indole-2-carboxylic acid.
Esterification: Indole-2-carboxylic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form ethyl indole-2-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-butanoyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-butanoyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-butanoyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By inhibiting these enzymes, the compound can affect metabolic pathways related to inflammation, immune response, and cell proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The butanoyl group (C3) in the target compound contrasts with alkyl (e.g., propyl ) or electron-deficient (e.g., cyanomethyl ) substituents. Acyl groups may increase electrophilicity at C3, favoring reactions like nucleophilic additions. Polarity: Amino (C6) and Boc-protected aminomethyl (C3) groups significantly enhance solubility in polar solvents compared to hydrophobic alkyl chains .
Synthetic Routes :
- Acylation reactions using TFA and triethylsilane are common for introducing alkyl or acyl groups at C3 . Modifications at C2 (e.g., ethyl ester) are typically achieved via esterification of indole-2-carboxylic acid derivatives.
For example, ethyl indolizine-1-carboxylates with acetyl groups demonstrated dose-dependent anticancer activity against cervical cancer cells .
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